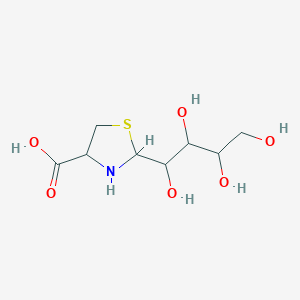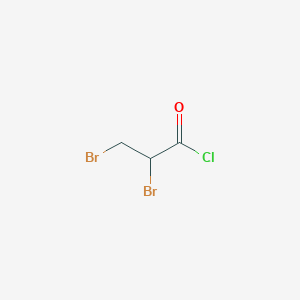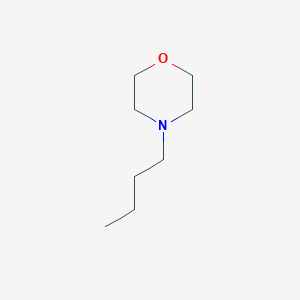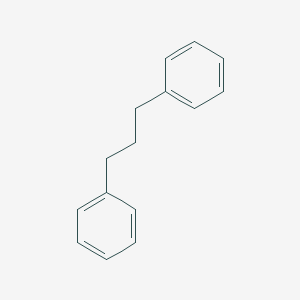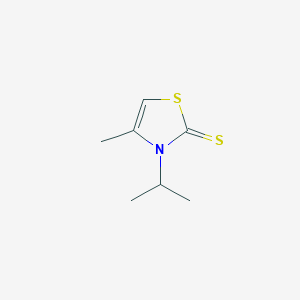
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) is not fully understood. However, studies have shown that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
The biochemical and physiological effects of 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) have been extensively studied. In vitro studies have shown that the compound has anti-inflammatory, anticancer, antimicrobial, and antifungal properties. It has also been shown to regulate plant growth and act as a pesticide. In vivo studies have demonstrated the compound's ability to reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
One of the advantages of using 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) in lab experiments is its ability to modulate various signaling pathways in cells. This makes it a useful tool for studying the underlying mechanisms of various diseases and biological processes. However, the compound's low solubility in water and other solvents can pose a challenge in some experiments. Its potential toxicity also needs to be considered when working with the compound.
将来の方向性
There are several potential future directions for research on 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI). One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to investigate its potential as a plant growth regulator and pesticide. In materials science, the compound's unique properties can be further explored for the development of novel materials with specific applications. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
In conclusion, 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the compound's potential and to address its limitations.
合成法
The synthesis of 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) can be achieved using different methods. One of the commonly used methods involves the reaction of 2-amino-4-methylthiazole with isopropyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall reaction mechanism remains the same.
科学的研究の応用
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) has been extensively studied for its potential applications in various fields. In pharmaceuticals, the compound has shown promising results as an anti-inflammatory and anticancer agent. It has also been explored for its antimicrobial and antifungal properties. In agriculture, the compound has been tested as a plant growth regulator and a pesticide. In materials science, 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) has been used as a building block for the synthesis of novel materials with unique properties.
特性
CAS番号 |
16486-32-1 |
|---|---|
製品名 |
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) |
分子式 |
C7H11NS2 |
分子量 |
173.3 g/mol |
IUPAC名 |
4-methyl-3-propan-2-yl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C7H11NS2/c1-5(2)8-6(3)4-10-7(8)9/h4-5H,1-3H3 |
InChIキー |
GZKMBLWVILJUJZ-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=S)N1C(C)C |
正規SMILES |
CC1=CSC(=S)N1C(C)C |
同義語 |
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



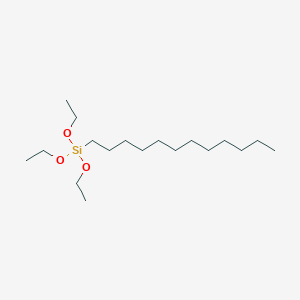
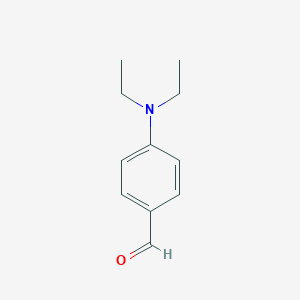
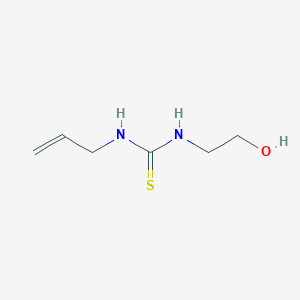
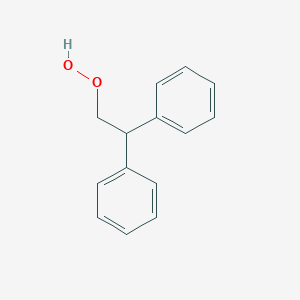
![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
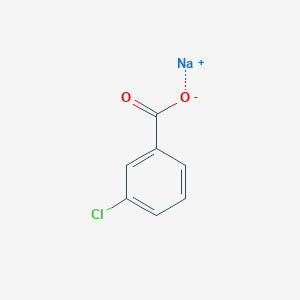
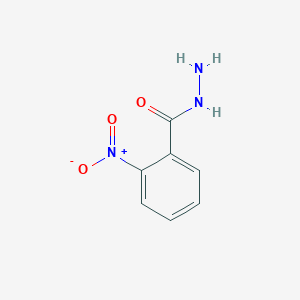
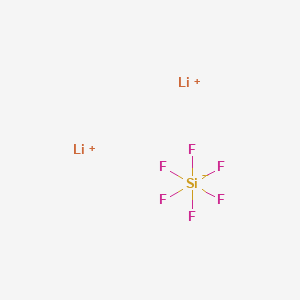
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
